Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-
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Overview
Description
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- is a compound with the molecular formula C15H14ClNO4S and a molecular weight of 339.8 g/mol It is a derivative of phenylalanine, an essential amino acid, and contains a sulfonyl group attached to a 3-chlorophenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- typically involves the reaction of phenylalanine with 3-chlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted phenylalanine derivatives depending on the nucleophile used.
Scientific Research Applications
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interfere with signaling pathways by binding to receptors or enzymes, leading to altered cellular responses .
Comparison with Similar Compounds
Similar Compounds
- N-[(4-chlorophenyl)sulfonyl]phenylalanine
- N-[(4-bromophenyl)sulfonyl]phenylalanine
- N-[(4-fluorophenyl)sulfonyl]phenylalanine
Uniqueness
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]- is unique due to the position of the chlorine atom on the phenyl ring, which can influence its reactivity and interactions with biological targets. This positional difference can lead to variations in the compound’s chemical and biological properties compared to its analogs .
Biological Activity
Phenylalanine, N-[(3-chlorophenyl)sulfonyl]-, also known as (3-Chlorophenyl)sulfonylphenylalanine, is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, applications in research and medicine, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the presence of a sulfonyl group attached to the phenylalanine backbone. Its molecular formula is C15H14ClNO4S, and it features a chlorinated phenyl group, which enhances its biological interactions through hydrophobic effects and π-π stacking with aromatic residues in proteins .
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The sulfonyl group can form covalent bonds with nucleophilic residues in the active sites of enzymes, leading to inhibition or modulation of their activity. This mechanism is critical for the design of enzyme inhibitors and therapeutic agents.
Key Mechanisms Include:
- Enzyme Inhibition : The sulfonyl group interacts with serine or cysteine residues in active sites, effectively inhibiting enzyme function.
- Protein-Ligand Interaction Studies : The compound serves as a probe to study how proteins interact with ligands, providing insights into protein function and drug design.
1. Medicinal Chemistry
The compound has shown promise in the development of new drug candidates targeting specific enzymes or receptors. Its unique structure allows for exploration in the design of enzyme inhibitors that could lead to novel therapeutic agents.
2. Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to phenylalanine. For instance, compounds derived from phenylalanine exhibited significant inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus epidermidis. The minimum inhibitory concentrations (MIC) for these compounds ranged from 14 μg/mL to 56.2 μg/mL, indicating their potential as antimicrobial agents .
Compound | Target Organism | MIC (μg/mL) |
---|---|---|
3-phenyl-2-[4-(phenylsulfonyl)benzamido]propanoic acid | E. coli ATCC 25922 | 28.1 |
2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-phenylpropanoic acid | C. albicans 128 | 14 |
4-benzyl-2-{4-[(4-chlorophenyl)sulfonyl]phenyl}-1,3-oxazol-5(4H)-one | S. epidermidis 756 | 56.2 |
3. Neuropharmacology
Phenylalanine derivatives are known to influence neurotransmitter systems. For example, L-phenylalanine acts as an antagonist at certain calcium channels and NMDA receptors, which are crucial for synaptic plasticity and memory formation . This suggests potential applications in treating neurological disorders.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial effects of several phenylalanine derivatives against common pathogens. Results indicated that specific modifications to the phenylalanine structure significantly enhanced antimicrobial activity, particularly against Gram-positive bacteria like Staphylococcus epidermidis.
Case Study 2: Neurotransmitter Modulation
Research has shown that L-phenylalanine can modulate neurotransmitter release at glutamatergic synapses, potentially offering therapeutic avenues for conditions such as depression and anxiety disorders. The modulation occurs through competitive antagonism at NMDA receptors .
Properties
Molecular Formula |
C15H14ClNO4S |
---|---|
Molecular Weight |
339.8 g/mol |
IUPAC Name |
(2S)-2-[(3-chlorophenyl)sulfonylamino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C15H14ClNO4S/c16-12-7-4-8-13(10-12)22(20,21)17-14(15(18)19)9-11-5-2-1-3-6-11/h1-8,10,14,17H,9H2,(H,18,19)/t14-/m0/s1 |
InChI Key |
XZBAIPMBXLSRKT-AWEZNQCLSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NS(=O)(=O)C2=CC(=CC=C2)Cl |
Origin of Product |
United States |
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